molecular formula C5H9ClO2 B1407651 2-Hydroxy-2-methylbutyroyl chloride CAS No. 876944-75-1

2-Hydroxy-2-methylbutyroyl chloride

Cat. No.: B1407651
CAS No.: 876944-75-1
M. Wt: 136.58 g/mol
InChI Key: YNUHJDPBFALNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methylbutyroyl chloride is an acyl chloride derivative characterized by a hydroxy group and a methyl branch on the α-carbon of the butyroyl chain. This functional group combination confers high reactivity, making it valuable in organic synthesis for introducing acyl groups or generating esters, amides, and other derivatives. The following analysis infers properties based on structural analogs and related compounds from the evidence.

Properties

IUPAC Name

2-hydroxy-2-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUHJDPBFALNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural similarities, such as acyl/ester groups, hydrochlorides, or branched chains. Below is a detailed comparison:

2.1. Methyl 2-Amino-2-methylbutanoate Hydrochloride (CAS 156032-14-3)
  • Structure: Contains an amino group, methyl ester, and hydrochloride salt.
  • Reactivity: The ester group is less reactive than acyl chlorides, requiring acid/base catalysis for hydrolysis. The amino group may participate in nucleophilic reactions.
  • Applications : Likely used in pharmaceutical intermediates due to its stability and functional groups .
  • Safety: Classified as an irritant; handling requires gloves and eye protection. No significant hazards beyond irritation are reported .
Property 2-Hydroxy-2-methylbutyroyl Chloride (Inferred) Methyl 2-Amino-2-methylbutanoate Hydrochloride
Functional Groups Hydroxy, acyl chloride Amino, ester, hydrochloride
Reactivity High (acyl chloride) Moderate (ester)
Typical Use Organic synthesis Pharmaceutical intermediates
Stability Moisture-sensitive Stable under dry conditions
2.2. 2-Methoxyacetamidine Hydrochloride (CAS 1903-91-9)
  • Structure : Features a methoxy group and amidine hydrochloride.
  • Reactivity : Amidines are nucleophilic and participate in cyclization or coordination reactions. The methoxy group may stabilize the structure.
  • Applications : Used as a ligand or intermediate in coordination chemistry .
  • Safety: Limited hazard data, but amidine hydrochlorides generally require controlled handling.
Property This compound (Inferred) 2-Methoxyacetamidine Hydrochloride
Functional Groups Hydroxy, acyl chloride Methoxy, amidine, hydrochloride
Reactivity High (electrophilic acyl chloride) Moderate (nucleophilic amidine)
Typical Use Acylation reactions Coordination chemistry
Handling Corrosive; requires anhydrous conditions Stable in dry environments
2.3. Metabutoxycaine Hydrochloride (C17H28N2O2•HCl)
  • Structure: A benzoate ester with a diethylaminoethyl group and hydrochloride salt.
  • Reactivity : The ester group hydrolyzes slowly compared to acyl chlorides. The tertiary amine may act as a base.
  • Applications : Likely a local anesthetic due to structural resemblance to procaine derivatives .
Property This compound (Inferred) Metabutoxycaine Hydrochloride
Functional Groups Hydroxy, acyl chloride Ester, amine, hydrochloride
Reactivity High Low to moderate
Typical Use Chemical synthesis Anesthetic formulations
Safety Corrosive; exothermic hydrolysis Irritant; avoid inhalation

Key Findings and Limitations

  • Reactivity Trends : Acyl chlorides (e.g., inferred for this compound) are more reactive than esters or amidines, enabling faster nucleophilic substitutions.
  • Safety: Hydrochloride salts (e.g., methyl 2-amino-2-methylbutanoate) are generally safer than acyl chlorides, which are corrosive and moisture-sensitive .
  • Data Gaps: No direct studies on this compound were found in the evidence. Comparisons rely on functional group chemistry and analogs.

Q & A

Q. What are the key steps in synthesizing 2-Hydroxy-2-methylbutyroyl chloride, and how is reaction progress monitored?

Synthesis typically involves acylation of the corresponding hydroxy acid using thionyl chloride or similar reagents. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, followed by nuclear magnetic resonance (NMR) spectroscopy to confirm final product structure and purity. Optimization of solvent systems (e.g., anhydrous dichloromethane) and temperature control (0–5°C) minimizes side reactions .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1800 cm⁻¹). Mass spectrometry (MS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR provide structural confirmation. Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of corrosive vapors. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Pre-experiment risk assessments should account for its reactivity with water and alcohols .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Systematic variation of reaction parameters (e.g., molar ratios, temperature, and solvent polarity) using design-of-experiments (DoE) methodologies can identify optimal conditions. For example, increasing thionyl chloride stoichiometry (1.5–2.0 equivalents) and maintaining strict anhydrous conditions often improve yields. Kinetic studies via in-situ IR spectroscopy help identify rate-limiting steps .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound in different solvents?

Accelerated stability studies under controlled humidity and temperature (e.g., 40°C/75% RH) can assess degradation pathways. Pairing HPLC with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., hydrolysis to 2-hydroxy-2-methylbutyric acid). Solvent selection (e.g., dry toluene over tetrahydrofuran) significantly impacts stability .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

Conduct OECD 301/302 biodegradation tests to measure half-life in aqueous and soil matrices. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) assess environmental risk. Computational modeling using EPI Suite predicts biodegradation pathways and bioaccumulation potential. Field studies should monitor hydrolysis rates under varying pH and microbial activity .

Q. What methodologies address discrepancies in reported biological activity of derivatives of this compound?

Reproducibility studies under standardized assay conditions (e.g., fixed concentrations, solvent controls) minimize variability. Structure-activity relationship (SAR) models can reconcile differences by correlating substituent effects (e.g., ester vs. amide derivatives) with bioactivity. Collaborative validation across labs ensures data robustness .

Methodological Considerations

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic acyl substitution. Solvent effects are simulated using polarizable continuum models (PCM). These tools predict regioselectivity in reactions with amines or alcohols, guiding experimental design .

Q. What advanced spectroscopic techniques are suitable for studying dynamic interactions of this compound in solution?

Time-resolved fluorescence quenching detects transient intermediates, while 2D NMR (e.g., NOESY) reveals conformational changes. Raman spectroscopy with multivariate analysis quantifies solvent-solute interactions in real time, critical for understanding reaction mechanisms .

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